2-Chloroethyltriethoxysilane

Description

Overview of Organosilane Compounds in Advanced Materials Science

Organosilanes are a versatile class of chemical compounds that bridge the gap between organic and inorganic materials, making them indispensable in advanced materials science. hskbrchemical.comzmsilane.com These compounds, characterized by a silicon-carbon bond, offer a unique combination of properties such as enhanced adhesion, water resistance, and corrosion protection. hskbrchemical.comzmsilane.com Their ability to form strong bonds with various substrates makes them ideal for surface modification, improving the durability and functionality of materials like metals, glass, and ceramics. hskbrchemical.comontosight.ai

In the realm of nanotechnology, organosilanes are pivotal in creating nanomaterials with improved mechanical properties for applications in drug delivery, smart coatings, and catalysis. hskbrchemical.com They also contribute to environmental sustainability by creating hydrophobic surfaces and improving the efficiency of solar cells. hskbrchemical.com The fundamental structure of organosilanes, which includes a silicon-carbon backbone and various functional groups, allows for a wide range of chemical reactions that enhance material performance. zmsilane.com This versatility has led to their use in diverse fields, from electronics to biomedical applications. hskbrchemical.comontosight.ai

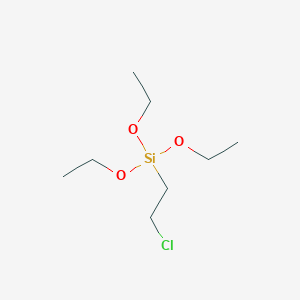

Significance of 2-Chloroethyltriethoxysilane as a Functional Silane (B1218182) Precursor

This compound (CETES) is a specific type of organosilane that serves as a crucial functional silane precursor. Its molecular structure, featuring a chloroethyl group and three ethoxy groups attached to a silicon atom, allows it to act as a bifunctional molecule. The triethoxy portion of the molecule can undergo hydrolysis and condensation reactions to form a stable siloxane network, which can bond to inorganic substrates. researchgate.net The chloroethyl group, on the other hand, provides a reactive site for further chemical modifications.

This dual functionality makes CETES a valuable component in the synthesis of hybrid materials. For instance, it is used as a coupling agent to enhance the adhesion between organic polymers and inorganic fillers in composites. The inductive effects of the chlorine atom create a more active chemical surface, facilitating functionalization with other compounds. mdpi.com This property is particularly useful in creating specialized coatings and in the preparation of materials with tailored surface properties. mdpi.comnih.gov

Current Research Paradigms and Future Opportunities for this compound Chemistry

The current research paradigm in the study of this compound and similar organosilanes is largely rooted in a positivist or post-positivist framework, focusing on objective and quantitative methods to understand the material properties and reaction mechanisms. researchgate.netyoutube.comhilarispublisher.com This involves detailed characterization of the synthesized materials using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and scanning electron microscopy (SEM) to obtain measurable and replicable data. researchgate.netmdpi.comnih.gov

Looking ahead, the future of this compound chemistry holds significant promise. One area of opportunity lies in the development of novel hybrid materials with advanced functionalities. By leveraging the reactive chloroethyl group, researchers can introduce a variety of organic moieties to create materials with tailored optical, electronic, or biological properties. ontosight.ai For example, CETES can be used in the sol-gel process to create hybrid xerogels with controlled porosity and surface chemistry for applications in sensors and catalysis. mdpi.comnih.gov

Furthermore, there is potential for developing more environmentally friendly synthesis routes and applications for CETES-derived materials. As the demand for sustainable technologies grows, research into biodegradable and non-toxic organosilane-based materials will become increasingly important. zmsilane.com The exploration of CETES in areas such as drug delivery and bio-conjugation also presents exciting avenues for future research. sigmaaldrich.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 18279-67-9 |

| Molecular Formula | C₈H₁₉ClO₃Si |

| Molecular Weight | 226.773 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

| Density | Not specified |

Interactive Data Table: Comparison of Related Silane Compounds

| Compound Name | CAS Number | Molecular Formula | Key Differences and Applications |

| 2-Chloroethoxytrimethylsilane | 18157-17-0 | C₆H₁₅ClOSi | Contains a trimethylsilyl (B98337) group instead of a triethoxy group. Used in organic synthesis as a silylating agent. |

| (3-Aminopropyl)triethoxysilane (APTES) | 919-30-2 | C₉H₂₃NO₃Si | Features an amino functional group, making it suitable for bio-conjugation and as an adhesion promoter. sigmaaldrich.com |

| Bis-(triethoxysilylpropyl) tetrasulfide (TESPT) | 40372-72-3 | C₁₈H₄₂O₆S₄Si₂ | A bifunctional organosilane with a tetrasulfide bridge, commonly used as a coupling agent in the rubber industry. utwente.nl |

| (Chloromethyl)triethoxysilane | 15267-95-5 | C₇H₁₇ClO₃Si | Similar to CETES but with a chloromethyl group, used in the synthesis of hybrid xerogels. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloroethyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19ClO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBFHCBHLOZDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCl)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066352 | |

| Record name | Silane, (2-chloroethyl)triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18279-67-9 | |

| Record name | (2-Chloroethyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18279-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (2-chloroethyl)triethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018279679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (2-chloroethyl)triethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (2-chloroethyl)triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroethyltriethoxysilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV2A6Y5H7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for 2 Chloroethyltriethoxysilane

Established Synthetic Pathways and Reaction Conditions

The synthesis of 2-Chloroethyltriethoxysilane is primarily achieved through several key chemical reactions. These methods are foundational to its laboratory-scale preparation and have been adapted for larger-scale production. The most common approaches include nucleophilic substitution and the hydrosilylation of vinyl chloride.

Nucleophilic Substitution Approaches for Chloroalkyltriethoxysilane Synthesis

Nucleophilic substitution represents a direct and widely utilized route for forming the chloroalkyltriethoxysilane structure. libretexts.orggatech.edu This method typically involves the reaction of a silicon-containing electrophile with a nucleophile that provides the 2-chloroethyl group. A common pathway is the reaction of an alkoxide with a chlorosilane. For instance, the synthesis can be conceptualized through the reaction of 2-chloroethanol (B45725) with a triethoxysilane (B36694) precursor.

In a related approach, the reaction can proceed via the nucleophilic attack of an alcohol on a chlorosilane. libretexts.org Specifically, the formation of silyl (B83357) ethers through the addition of an alcohol to a chlorosilane is a well-established method. libretexts.org This principle can be applied to the synthesis of this compound. Another significant route is the hydrosilylation of vinyl chloride, where triethoxysilane adds across the double bond of vinyl chloride. This reaction is typically catalyzed by platinum complexes.

A less common but viable method involves Grignard reagents. wikipedia.orglibretexts.org This would entail the preparation of a Grignard reagent from a chloroethane (B1197429) derivative and its subsequent reaction with a tetraalkoxysilane. However, the reactivity of Grignard reagents with the chloro group presents a significant challenge. orgsyn.org

Role of Catalysts and Reagents in Optimized Yields

The efficiency and yield of synthetic routes to this compound are critically dependent on the choice of catalysts and reagents.

In nucleophilic substitution reactions , where a chlorosilane reacts with an alcohol, a weak base such as a tertiary amine (e.g., triethylamine) is often employed. libretexts.org The base acts as a scavenger for the hydrochloric acid (HCl) byproduct, preventing its accumulation which could lead to undesirable side reactions. libretexts.org

For hydrosilylation reactions , transition metal catalysts are essential. wikipedia.orglibretexts.org Platinum-based catalysts, such as Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst, are the most common and effective for the addition of silanes to alkenes. sigmaaldrich.com These catalysts facilitate the anti-Markovnikov addition of the Si-H bond across the double bond of vinyl chloride, ensuring the formation of the desired 2-chloroethyl isomer. wikipedia.org The general mechanism, known as the Chalk-Harrod mechanism, involves the oxidative addition of the silane (B1218182) to the metal center, followed by alkene insertion and reductive elimination. wikipedia.orglibretexts.org

The table below summarizes catalysts commonly used in relevant synthetic pathways.

Table 1: Catalysts in Silane Synthesis| Synthetic Pathway | Catalyst Type | Specific Examples | Role of Catalyst |

|---|---|---|---|

| Nucleophilic Substitution | Base Catalyst | Triethylamine | HCl Scavenger libretexts.org |

| Hydrosilylation | Transition Metal | Speier's Catalyst, Karstedt's Catalyst | Facilitates Si-H addition to C=C bond sigmaaldrich.com |

| Grignard Reaction | Transition Metal | Copper(I) Cyanide (CuCN) | Promotes coupling of Grignard reagent with halide nih.gov |

Industrial Scale Production Considerations

The industrial-scale production of this compound is available from various manufacturers, indicating that established processes are in place. king-pharm.comlookchem.comchemicalbook.com Scaling up from laboratory synthesis to industrial production introduces several critical considerations. The choice of synthetic route is often dictated by factors such as cost, availability of raw materials, reaction safety, and environmental impact.

For large-scale production, continuous flow processes are often favored over batch processes for their superior heat management, safety, and consistency. mdpi.com In the context of hydrosilylation, which is a highly exothermic reaction, efficient heat removal is crucial to prevent runaway reactions and ensure product selectivity. Reactor design must accommodate for vigorous mixing and temperature control.

Furthermore, the handling of reagents such as triethoxysilane, which is moisture-sensitive, and vinyl chloride, which is a gas, requires specialized equipment and safety protocols. The economic viability of the process also depends on the efficient recovery and recycling of solvents and catalysts where possible.

Advanced Synthetic Strategies and Process Optimization

Research continues to focus on improving the efficiency, selectivity, and environmental footprint of this compound synthesis. These efforts are largely centered on the development of novel catalytic systems and more effective purification techniques.

Novel Catalytic Systems for Enhanced Silylation Efficiency

While platinum catalysts are highly effective for hydrosilylation, their high cost has driven research into alternative catalytic systems. Ruthenium-based catalysts, for example, have been investigated for the hydrosilylation of alkenes and can offer different selectivity profiles. sigmaaldrich.com The development of catalysts that can operate under milder conditions (lower temperatures and pressures) is a key area of research, as it can lead to energy savings and improved safety.

For Grignard-based routes, the use of catalysts like copper(I) cyanide (CuCN) has been shown to be effective in coupling reactions involving organic halides, which could potentially be adapted for this synthesis. nih.gov Advanced catalytic systems also include supported catalysts, where the active metal is immobilized on a solid support. These systems, such as Supported Ionic Liquid Phase (SILP) catalysts, can simplify catalyst removal and recycling, making the process more economical and sustainable. mdpi.com

The table below presents a comparative overview of different catalytic systems for hydrosilylation.

Table 2: Comparison of Hydrosilylation Catalyst Systems| Catalyst System | Metal Center | Typical Ligands/Formulation | Advantages | Disadvantages |

|---|---|---|---|---|

| Speier's Catalyst | Platinum | H₂PtCl₆ in isopropanol | Readily available, effective | May require elevated temperatures |

| Karstedt's Catalyst | Platinum | Pt₂(divinyltetramethyldisiloxane)₃ | High activity at low temperatures | Air and moisture sensitive |

| Wilkinson's Catalyst | Rhodium | RhCl(PPh₃)₃ | Can provide different selectivity | Generally less active than Pt catalysts |

| Ruthenium Catalysts | Ruthenium | [Ru(benzene)Cl₂]₂ | Lower cost than Pt, different selectivity sigmaaldrich.com | Can be less active or require specific conditions sigmaaldrich.com |

Purification Techniques for High Purity this compound

Achieving high purity (e.g., 95% or higher) is essential for many applications of this compound. fluorochem.co.uk The primary method for purification is fractional distillation under vacuum. Vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition of the product.

A significant challenge in the purification of alkoxysilanes is the removal of residual chlorides, either from the starting materials or as byproducts (e.g., HCl). A patented process for producing low-chloride alkoxysilanes involves a neutralization step prior to distillation. google.com In this process, the crude product is treated with a base, such as ammonia (B1221849) or a sodium methoxide (B1231860) solution, to neutralize any acidic chloride impurities. google.com The resulting salts (e.g., ammonium (B1175870) chloride or sodium chloride) are insoluble in the organic phase and can be removed by filtration. google.com The filtrate is then subjected to vacuum distillation to yield the high-purity alkoxysilane. google.com This multi-step purification ensures the removal of both solid and volatile impurities, resulting in a product with very low chloride content.

Comparative Analysis of Synthetic Routes for Related Chloroalkylalkoxysilanes

A comparative analysis of synthetic routes for chloroalkylalkoxysilanes reveals distinct advantages and disadvantages for each method, particularly when considering industrial-scale production and laboratory synthesis. The primary methods for synthesizing these compounds are hydrosilylation, Grignard reactions, and direct reactions with alcohols.

Hydrosilylation

This is a widely used industrial method for producing chloroalkylalkoxysilanes. nih.gov It involves the addition of a hydridosilane to an unsaturated compound, such as an alkene. wikipedia.orglibretexts.org For the synthesis of this compound, this would typically involve the reaction of trichlorosilane (B8805176) with vinyl chloride, followed by esterification with ethanol (B145695).

A key advantage of hydrosilylation is its high atom economy, as all atoms of the reactants are incorporated into the final product. rsc.org The reaction is often catalyzed by platinum-based catalysts, such as Speier's catalyst (H₂[PtCl₆]) or Karstedt's catalyst. nih.gov The reaction mechanism, known as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal catalyst, followed by alkene insertion and reductive elimination. wikipedia.org

However, hydrosilylation can sometimes be accompanied by side reactions like isomerization of the alkene. nih.gov The choice of catalyst and reaction conditions is crucial to ensure high selectivity for the desired anti-Markovnikov addition product. wikipedia.org

Grignard Reactions

Grignard reactions provide a versatile method for forming silicon-carbon bonds and are well-suited for laboratory-scale synthesis. gelest.com The synthesis of this compound via this route would involve the reaction of a Grignard reagent, such as 2-chloroethylmagnesium chloride, with tetraethoxysilane (TEOS).

The primary advantage of the Grignard route is its applicability to a wide range of alkyl and aryl halides, allowing for the synthesis of various organosilanes. google.com However, the reaction can be sensitive to moisture and requires anhydrous conditions. Furthermore, the use of magnesium and the potential for side reactions, such as Wurtz coupling, can be disadvantages, particularly for large-scale production. organic-chemistry.org The choice of solvent is also important, with tetrahydrofuran (B95107) (THF) often being preferred over diethyl ether for its ability to solvate the Grignard reagent more effectively. gelest.com

Direct Reaction with Alcohols

This method involves the direct reaction of a chloroalkylchlorosilane with an alcohol to produce the corresponding chloroalkylalkoxysilane. For instance, 2-chloroethyltrichlorosilane (B1580924) can be reacted with ethanol to yield this compound.

This route is straightforward but can be challenging to control, as the reaction is reversible and can lead to a mixture of products with varying degrees of alkoxylation. The removal of the hydrogen chloride (HCl) byproduct is also a critical consideration. google.com Industrial processes often employ methods to drive the reaction to completion, such as removing HCl with a stream of inert gas or by reacting it with a base.

Research Findings on Synthetic Routes

| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Scale |

| Hydrosilylation | Addition of Si-H across a C=C bond, catalyzed by transition metals (e.g., Platinum). nih.govwikipedia.org | High atom economy, high yields, suitable for producing anti-Markovnikov products. wikipedia.orgrsc.org | Potential for side reactions (e.g., isomerization), catalyst cost and sensitivity. nih.gov | Industrial |

| Grignard Reaction | Reaction of a Grignard reagent (R-MgX) with a silicon halide or alkoxide. gelest.com | Versatile for various alkyl/aryl groups, good for laboratory synthesis. google.com | Sensitive to moisture, potential for side reactions, challenges in large-scale production. organic-chemistry.org | Laboratory |

| Direct Reaction | Reaction of a chloroalkylchlorosilane with an alcohol. | Straightforward concept. | Reversible reaction, difficult to control product distribution, HCl byproduct removal. google.com | Both |

Mechanistic Investigations of 2 Chloroethyltriethoxysilane Reactivity

Hydrolysis and Condensation Reaction Kinetics

The transformation of 2-chloroethyltriethoxysilane into a polysiloxane network proceeds via a two-step sol-gel process: hydrolysis of the ethoxy groups to form reactive silanol (B1196071) (Si-OH) groups, followed by the condensation of these silanols to form siloxane (Si-O-Si) bridges. unm.edunih.gov The rates and pathways of these reactions are highly dependent on the reaction conditions, particularly the pH, catalyst, water concentration, and solvent system. semanticscholar.orgnih.gov

Acid-Catalyzed Hydrolysis Mechanisms of Triethoxysilane (B36694) Groups

Under acidic conditions, the hydrolysis of alkoxysilanes such as this compound is generally accepted to proceed via an SN2-type mechanism involving a pentacoordinate silicon intermediate. unm.edunih.gov The reaction is initiated by the rapid protonation of an oxygen atom on one of the ethoxy groups by a hydronium ion (H₃O⁺). unm.edu This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

The proposed mechanism involves the following steps:

Protonation: An ethoxy group is protonated, forming a good leaving group (ethanol). (C₂H₅O)₃Si-CH₂CH₂Cl + H₃O⁺ ⇌ [(C₂H₅O)₂Si(OC₂H₅H) -CH₂CH₂Cl]⁺ + H₂O

Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom. This is typically the rate-determining step.

Transition State: A five-coordinate transition state is formed.

Leaving Group Departure: A molecule of ethanol (B145695) is eliminated, and a silanol group is formed. The catalyst (H₃O⁺) is regenerated. [(C₂H₅O)₂Si(OH₂) -CH₂CH₂Cl]⁺ → (C₂H₅O)₂Si(OH) -CH₂CH₂Cl + C₂H₅OH + H⁺

This process occurs stepwise, with the subsequent hydrolysis of the remaining ethoxy groups. In acidic media, the hydrolysis rate is generally faster than the condensation rate, leading to the formation of more linear, less-branched polymeric structures. unm.edu The rate of acid-catalyzed hydrolysis is significantly influenced by the steric bulk of the alkoxy groups, with methoxy (B1213986) groups hydrolyzing 6-10 times faster than ethoxy groups. gelest.com The electron-withdrawing nature of the chloroethyl group is expected to increase the electrophilicity of the silicon atom, potentially influencing the hydrolysis rate compared to non-functionalized silanes like tetraethoxysilane (TEOS).

Base-Catalyzed Hydrolysis Mechanisms and Their Kinetic Profiles

In basic media, the hydrolysis mechanism is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. unm.edu This reaction also proceeds through a pentacoordinate silicon transition state or intermediate.

The mechanism can be described as follows:

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom. (C₂H₅O)₃Si-CH₂CH₂Cl + OH⁻ → [(C₂H₅O)₃Si(OH) -CH₂CH₂Cl]⁻

Transition State: A negatively charged, five-coordinate intermediate is formed.

Leaving Group Departure: An ethoxide ion (C₂H₅O⁻) is displaced, forming a silanol group. [(C₂H₅O)₃Si(OH) -CH₂CH₂Cl]⁻ → (C₂H₅O)₂Si(OH) -CH₂CH₂Cl + C₂H₅O⁻

Proton Exchange: The liberated ethoxide ion deprotonates a water molecule to form ethanol and regenerate the hydroxide catalyst. C₂H₅O⁻ + H₂O → C₂H₅OH + OH⁻

Unlike acid-catalyzed hydrolysis, the base-catalyzed reaction rate tends to increase with each successive hydrolysis step. This is because the newly formed hydroxyl group is more electron-withdrawing than the original ethoxy group, making the silicon atom more susceptible to further nucleophilic attack. unm.edu This leads to the rapid formation of highly branched, particulate, or colloidal structures. unm.edu

Self-Condensation Pathways and Silanol Formation

Once silanol groups are formed through hydrolysis, they can undergo self-condensation reactions to form stable siloxane (Si-O-Si) bonds, which constitute the backbone of the resulting polymer network. nih.gov Condensation can proceed through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: A silanol group reacts with a non-hydrolyzed ethoxy group to form a siloxane bond and an ethanol molecule. ≡Si-OH + C₂H₅O-Si≡ → ≡Si-O-Si≡ + C₂H₅OH

The relative rates of these condensation reactions are highly pH-dependent. The point of minimum condensation reactivity generally occurs around the isoelectric point of silica (B1680970) (pH ≈ 2-4). In acidic conditions, condensation is slower than hydrolysis, allowing for the formation of silanol-rich species. unm.edu In basic conditions, condensation is rapid, particularly the reaction between ionized silanolate anions (≡Si-O⁻) and neutral silanols, leading to faster gelation and the formation of highly cross-linked networks. unm.edu For organofunctional silanes like this compound, the non-hydrolyzable chloroethyl group can create steric hindrance that may prevent the formation of highly ordered, three-dimensional cage structures (silsesquioxanes), instead favoring the formation of linear or cyclic oligomers and polymers. osti.gov

Influence of Water Concentration and Solvent Environment on Reaction Rates

The concentration of water is a critical parameter in the hydrolysis reaction. Stoichiometrically, 1.5 moles of water are required for the complete hydrolysis of one mole of a trialkoxysilane. However, the reaction is an equilibrium process, and a stoichiometric or higher concentration of water is often used to drive the reaction toward the formation of silanols. mdpi.com Increasing the water-to-silane molar ratio generally accelerates the rate of hydrolysis. mdpi.com

The solvent environment significantly affects both hydrolysis and condensation kinetics. nih.gov Since alkoxysilanes are often immiscible with water, a co-solvent such as ethanol or methanol (B129727) is typically used to create a homogeneous reaction medium. semanticscholar.org The type of solvent impacts reaction rates through its polarity and its ability to form hydrogen bonds. nih.gov Protic solvents like alcohols can participate in the reaction (e.g., re-esterification) and can stabilize transition states through hydrogen bonding. nih.gov The choice of solvent can therefore be used to modulate the reaction kinetics and influence the structure of the final polysiloxane product. semanticscholar.org

Determination of Rate Constants and Activation Energies for Hydrolysis and Condensation

The Arrhenius equation, k = A e(-Ea/RT), relates the rate constant (k) to the activation energy (Ea), the absolute temperature (T), the universal gas constant (R), and the pre-exponential factor (A). Activation energies for the hydrolysis of alkoxysilanes are typically in the range of 30-100 kJ/mol, depending on the catalyst and reaction conditions. nih.govfrontiersin.org

The following table presents representative kinetic data for the hydrolysis of various alkoxysilanes, illustrating the influence of structure and reaction conditions.

| Silane (B1218182) | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| Tetraethoxysilane (TEOS) | Acidic (HCl) | 4.5 - 65 x 10⁻² M⁻¹ min⁻¹ | 31.52 | frontiersin.org |

| Methyltriethoxysilane (MTES) | Acidic | 0 - 0.23 M⁻¹ min⁻¹ (pH 2-4) | 57.6 - 97.8 | frontiersin.org |

| γ-Aminopropyltriethoxysilane (APTES) | None (autocatalyzed) | 2.77 x 10⁻⁴ s⁻¹ (initial) | 34.4 | frontiersin.org |

| γ-Glycidoxypropyltrimethoxysilane (GPS) | pH 5.4, 26°C | 0.026 min⁻¹ (pseudo-first order) | N/A | researchgate.net |

Note: The data presented are for analogous compounds and serve to illustrate typical kinetic parameters. Specific values for this compound may differ.

Nucleophilic Substitution Reactions of the Chloroethyl Moiety

The chloroethyl group of this compound provides a second reactive site for chemical modification. As a primary alkyl chloride, it is amenable to nucleophilic substitution, primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.org In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the chlorine, and the chloride ion is displaced as a leaving group in a single, concerted step. libretexts.org

The general form of the reaction is: Nu⁻ + Cl-CH₂CH₂-Si(OC₂H₅)₃ → Nu-CH₂CH₂-Si(OC₂H₅)₃ + Cl⁻ where Nu⁻ represents a nucleophile.

The rate of this second-order reaction depends on the concentration of both the silane and the nucleophile. libretexts.org The reactivity is influenced by the strength of the nucleophile, the solvent, and steric hindrance around the reaction center. Common nucleophiles that can react with the chloroethyl group include amines, thiols, and cyanides.

A significant application of this reaction is the synthesis of quaternary ammonium (B1175870) silanes, which are used as antimicrobial agents. nih.govgoogle.comgoogle.com This is achieved by reacting the chloroethyl group with a tertiary amine (R₃N): R₃N + Cl-CH₂CH₂-Si(OC₂H₅)₃ → [R₃N⁺-CH₂CH₂-Si(OC₂H₅)₃]Cl⁻

This quaternization reaction is a classic example of an SN2 process. nih.govgoogle.com Studies on the analogous compound, (3-chloropropyl)trialkoxysilane, show that this reaction is often carried out in polar solvents like methanol, ethanol, or dimethyl sulfoxide, sometimes at elevated temperatures and pressures to increase the reaction rate. google.comgoogleapis.com The resulting quaternary ammonium functionalized silane combines the surface-binding capability of the triethoxysilyl group with the functional properties (e.g., antimicrobial activity) of the quaternary ammonium head group. frontiersin.org

Stereochemical Aspects and Transition States in SN2 Processes

The carbon-chlorine bond in the chloroethyl group of this compound is the primary site for nucleophilic substitution reactions, which predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.org This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs. libretexts.orgchemistrysteps.com

A key stereochemical feature of the SN2 reaction is the inversion of configuration at the carbon center where the substitution occurs. masterorganicchemistry.comquora.comlibretexts.org This phenomenon, known as Walden inversion, results from the geometry of the reaction's transition state. wikipedia.orgmasterorganicchemistry.com The nucleophile performs a "backside attack," approaching the carbon atom from the side opposite to the leaving group. chemistrysteps.commasterorganicchemistry.com

This backside attack leads to a highly organized transition state where the central carbon atom is pentacoordinate, temporarily adopting a trigonal bipyramidal geometry. masterorganicchemistry.comlibretexts.orgubc.ca In this transient state, the incoming nucleophile and the departing chloride ion are positioned at the apices of the trigonal bipyramid, 180° apart from each other. masterorganicchemistry.com The three remaining substituents on the carbon lie on a plane at the center. As the bond with the nucleophile forms and the bond with the chloride ion breaks, the other three substituents "flip" over, similar to an umbrella inverting in the wind. ubc.ca

While the carbon atom bearing the chlorine in this compound is not a stereocenter in the parent molecule, this principle of inversion is crucial when considering reactions of analogous chiral organosilanes. The rate of the SN2 reaction is sensitive to steric hindrance at the reaction center. libretexts.org The primary nature of the chloroethyl group in this compound means it is relatively unhindered, favoring the SN2 pathway over other substitution mechanisms like SN1. masterorganicchemistry.com

Reactivity with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

The electrophilic carbon of the chloroethyl group in this compound readily reacts with a variety of nucleophiles. The rate and outcome of these reactions are influenced by the nucleophilicity and basicity of the attacking species.

Amines: Primary and secondary amines are effective nucleophiles that react with this compound to form aminosilanes. The reaction involves the displacement of the chloride ion by the nitrogen atom of the amine. This is a standard SN2 reaction where the lone pair of electrons on the nitrogen attacks the carbon atom bonded to chlorine. The steric hindrance of the amine can play a role in the reaction rate; less hindered amines generally react more quickly. dnu.dp.ua

Alcohols: Alcohols and alkoxides are also common nucleophiles. In the presence of a base to deprotonate the alcohol, the resulting alkoxide ion becomes a potent nucleophile that can attack the chloroethyl group to form an ether linkage. The reaction of this compound with an alcohol (ROH) in the presence of a base would yield an alkoxyethyltriethoxysilane, (RO)CH₂CH₂Si(OCH₂CH₃)₃.

Thiols: Thiols are excellent nucleophiles, often more so than their alcohol counterparts in protic solvents. chemistrysteps.com Thiolate anions, formed by deprotonating thiols with a base, are particularly reactive. chemistrysteps.com The reaction of a thiol (RSH) with this compound would proceed via an SN2 mechanism to form a thioether, also known as an alkyl sulfide. chemistrysteps.com This reaction is generally efficient due to the high nucleophilicity of the sulfur atom.

The relative reactivity of these nucleophiles can be summarized in the following table.

| Nucleophile | Product Type | General Reaction Equation | Relative Reactivity |

| Amine (RNH₂) | Aminosilane | RNH₂ + ClCH₂CH₂Si(OEt)₃ → [RNH₂CH₂CH₂Si(OEt)₃]⁺Cl⁻ | Good |

| Alcohol/Alkoxide (RO⁻) | Ether | RO⁻ + ClCH₂CH₂Si(OEt)₃ → ROCH₂CH₂Si(OEt)₃ + Cl⁻ | Moderate to Good (as alkoxide) |

| Thiol/Thiolate (RS⁻) | Thioether (Sulfide) | RS⁻ + ClCH₂CH₂Si(OEt)₃ → RSCH₂CH₂Si(OEt)₃ + Cl⁻ | Excellent (as thiolate) |

Formation of Organosilicon Compounds via Substitution

Nucleophilic substitution reactions on the chloroethyl group are a primary method for synthesizing more complex organosilicon compounds from this compound. shinetsusilicone-global.com This process allows for the introduction of a wide array of functional groups, making it a versatile building block in organosilicon chemistry. mdpi.commdpi.com

By choosing a nucleophile with a desired functionality, a variety of derivatives can be prepared. For instance, reaction with a cyanide ion (CN⁻) would yield a cyanopropylsilane derivative. Reaction with a Grignard reagent or an organolithium reagent could potentially lead to the formation of a new carbon-carbon bond, extending the alkyl chain.

These substitution reactions are fundamental to creating tailored organosilanes that can be used as coupling agents, surface modifiers, or as monomers for the synthesis of specialized polymers. The triethoxysilyl group often remains intact during these transformations, available for subsequent hydrolysis and condensation reactions to form siloxane networks.

Elimination Reactions Involving the Chloroethyl Group (e.g., E2 Mechanisms)

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction in competition with the SN2 substitution. utexas.edu The most common mechanism for this process is the bimolecular elimination (E2) reaction. chemistrysteps.compharmaguideline.com The E2 mechanism is a concerted, one-step process where a base removes a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, resulting in the formation of a double bond. utexas.edumasterorganicchemistry.com

For an E2 reaction to occur, a specific stereochemical arrangement is required: the β-hydrogen and the leaving group (chloride) must be in an anti-periplanar conformation. utexas.edumasterorganicchemistry.com This means they are in the same plane but on opposite sides of the carbon-carbon bond. This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond.

In the case of this compound, a strong base (B:) would abstract a proton from the carbon atom attached to the silicon, while the C-Cl bond breaks, leading to the formation of vinyltriethoxysilane (B1683064) and the byproducts BH⁺ and Cl⁻.

Factors Favoring E2 Reaction:

Strong Base: The rate of the E2 reaction is dependent on the concentration of both the substrate and the base, so a strong base is required. pharmaguideline.comyoutube.com

Sterically Hindered Base: Bulky bases, such as potassium tert-butoxide, favor elimination over substitution because they have difficulty accessing the electrophilic carbon for an SN2 attack but can more easily abstract a proton from the periphery of the molecule.

High Temperature: Higher reaction temperatures generally favor elimination over substitution.

The competition between SN2 and E2 reactions is a key consideration when designing syntheses using this compound.

| Feature | SN2 Reaction | E2 Reaction |

| Reagent | Strong, non-hindered nucleophile | Strong, sterically hindered base |

| Mechanism | One-step, backside attack | One-step, anti-periplanar |

| Product | Substitution product | Alkene (Vinyltriethoxysilane) |

| Rate Law | Second order: Rate = k[Substrate][Nucleophile] | Second order: Rate = k[Substrate][Base] |

Formation of Siloxane Networks and Polyhedral Oligomeric Silsesquioxanes (POSS)

The triethoxysilyl group of this compound is the gateway to forming inorganic siloxane (Si-O-Si) networks through hydrolysis and condensation reactions. nih.gov This process is the foundation of sol-gel chemistry and is used to produce a wide range of silicone materials. Under specific conditions, these reactions can also lead to the formation of well-defined, cage-like molecules known as Polyhedral Oligomeric Silsesquioxanes (POSS). iipseries.orgmdpi.com

Mechanisms of Si-O-Si Bridge Formation

The conversion of this compound into a polysilsesquioxane network occurs in two main stages: hydrolysis and condensation. nih.govscispace.com

Hydrolysis: In the presence of water and a catalyst (acid or base), the ethoxy groups (-OEt) are replaced by hydroxyl groups (-OH), forming silanols. This reaction can proceed stepwise to produce mono-, di-, and tri-silanols. ≡Si-OEt + H₂O ⇌ ≡Si-OH + EtOH

Condensation: The newly formed silanols are reactive and can condense with each other or with remaining ethoxy groups to form siloxane (Si-O-Si) bridges. This process releases either water or ethanol. nih.gov

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: ≡Si-OH + EtO-Si≡ → ≡Si-O-Si≡ + EtOH

The reaction mechanism is dependent on the pH of the medium. nih.gov

Acid-catalyzed mechanism: The acid protonates an alkoxy group, making it a better leaving group and rendering the silicon atom more electrophilic and susceptible to attack by water. nih.gov

Base-catalyzed mechanism: A hydroxide ion directly attacks the silicon atom via a nucleophilic substitution pathway (SN2-Si), forming a pentacoordinate intermediate. nih.gov

These steps repeat, leading to the growth of a cross-linked, three-dimensional network.

Factors Influencing the Formation of Cyclic and Linear Siloxane Structures

The structure of the final polysiloxane material—whether it is predominantly composed of linear chains, cyclic structures, or a highly cross-linked network—is influenced by several factors:

Water-to-Silane Ratio (r): A low water ratio may lead to incomplete hydrolysis, favoring the formation of smaller, linear or cyclic oligomers. Higher water ratios promote more extensive hydrolysis and condensation, leading to the formation of cross-linked networks. nih.gov

Catalyst and pH: Acidic conditions tend to produce less branched, more linear-like polymers, while basic conditions promote the formation of more highly branched and particulate structures. nih.gov

Solvent: The choice of solvent can affect the solubility of the reacting species and intermediates, thereby influencing the reaction rates and the final structure.

Steric Effects of the Non-reactive Group: The size and nature of the organic substituent on the silicon atom play a crucial role. Larger, bulkier groups, like the 2-chloroethyl group, can sterically hinder intermolecular condensation. This hindrance can favor intramolecular condensation, leading to a higher propensity for the formation of cyclic structures or discrete cage-like molecules like POSS. researchgate.net Research indicates that as the size of the organic group increases, the tendency to form cage-like silsesquioxanes also increases. researchgate.net

The formation of POSS molecules represents an extreme case of intramolecular condensation, where the reaction conditions are carefully controlled to favor the formation of these highly symmetric, nanometer-sized structures with an inorganic silica core and an outer layer of organic groups. iipseries.orgmdpi.com

Encapsulation of Ions within Silsesquioxane Cages

The synthesis of silsesquioxane cages capable of encapsulating ions is a significant area of research in materials science. These cages, with their well-defined nano-cavities, can act as hosts for various ionic species. The process typically involves the hydrolysis and condensation of trifunctional silanes, which under specific conditions, can form cage-like structures.

Table 1: General Parameters Influencing Ion Encapsulation in Silsesquioxanes

| Parameter | Influence on Encapsulation |

| Precursor Structure | The nature of the organic substituent on the silane can influence the size and geometry of the resulting silsesquioxane cage, thereby affecting its ability to host specific ions. |

| Reaction Conditions | Parameters such as solvent, temperature, pH, and the presence of templating agents can direct the condensation pathway towards the formation of specific cage structures suitable for ion encapsulation. |

| Ion Characteristics | The size, charge, and coordination preference of the ion are crucial for determining whether it can be successfully encapsulated within a particular silsesquioxane cage. |

This table presents generalized factors based on silsesquioxane chemistry; specific data for this compound is not available.

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational methods, such as Density Functional Theory (DFT) and other quantum chemical models, are powerful tools for elucidating the complex reaction mechanisms involved in the formation of silsesquioxanes. These studies can provide insights into reaction pathways, the stability of intermediates, and transition state energies.

Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT calculations are widely employed to model the hydrolysis and condensation reactions of alkoxysilanes. mdpi.commdpi.com These calculations can map out the potential energy surface of the reaction, identifying the most favorable pathways for the formation of different siloxane structures, including cyclic and caged species.

However, a specific DFT study detailing the reaction pathways for the hydrolysis and condensation of this compound to form silsesquioxane cages could not be found in the surveyed literature. General studies on similar molecules indicate that the reaction proceeds through a series of hydrolysis steps to form silanetriols, followed by complex condensation steps leading to the formation of Si-O-Si bonds. The chloroethyl group would be expected to influence the electronic properties of the silicon center and potentially the steric hindrance around it, which could affect the reaction kinetics and the final cage structure.

Quantum Chemical Modeling of Intermediate Species Stability

Quantum chemical modeling provides valuable data on the stability of various intermediate species that are formed during the hydrolysis and condensation of silanes. researchgate.netresearchgate.net These intermediates can include partially hydrolyzed monomers, linear and cyclic oligomers, and precursors to the final cage structures.

Specific quantum chemical modeling studies on the stability of intermediate species formed during the reaction of this compound are not available. For other alkoxysilanes, computational studies have shown that the stability of intermediates is influenced by factors such as the number of silanol groups, the size of the siloxane oligomer, and the nature of the organic substituent. hydrophobe.org The presence of the 2-chloroethyl group could introduce specific electronic and steric effects that would modulate the stability of intermediates, but without dedicated computational studies, these effects remain speculative.

Material Science Applications and Hybrid Material Development Utilizing 2 Chloroethyltriethoxysilane

Function as a Coupling Agent in Heterogeneous Systems

The primary mechanism by which 2-Chloroethyltriethoxysilane enhances adhesion involves a two-step chemical process. ccl.net First, the triethoxy groups at one end of the molecule undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (Si-OH). specialchem.comccl.net These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica (B1680970), or metal oxides, forming stable covalent oxane bonds (e.g., Si-O-Substrate). specialchem.comnist.govnih.gov This creates a robust chemical linkage between the silane (B1218182) and the inorganic phase.

Simultaneously, the chloroethyl group at the other end of the molecule is available to react or physically entangle with the organic polymer matrix during curing or processing. ccl.netresearchgate.net This dual reactivity allows the compound to form a continuous chain of covalent bonds from the inorganic substrate, through the silane, to the organic adhesive or polymer, significantly improving interfacial adhesion and stress transfer. specialchem.comnih.gov This prevents delamination at the organic-inorganic interface, a common failure point in composite materials. ccl.net

In polymer composites, reinforcing fillers such as silica are often incorporated to improve mechanical properties like stiffness and strength. nih.gov However, the inherent incompatibility between hydrophilic inorganic fillers and hydrophobic organic polymers can lead to poor dispersion and weak interfacial adhesion. researchgate.net

This compound modifies the surface chemistry of these fillers. When applied to silica fillers, the silane's hydrolyzed silanol groups bond to the filler surface. nist.govscispace.com This process creates an interphase region, a transitional zone between the bulk polymer and the filler. nih.govresearchgate.net The outward-facing chloroethyl groups change the filler's surface from hydrophilic to more organophilic, improving its compatibility and dispersion within the polymer matrix. scispace.com

Integration into Sol-Gel Derived Hybrid Xerogels and Silica Materials

The sol-gel process offers a versatile method for synthesizing inorganic and hybrid materials at low temperatures. This compound can be readily integrated into these processes as an organofunctional precursor to create novel materials with tailored properties.

This compound (ClETEOS) is frequently used as a co-precursor with tetraalkoxysilanes, such as Tetraethoxysilane (TEOS), in sol-gel synthesis. researchgate.netmdpi.comnih.gov The process involves the simultaneous hydrolysis and co-condensation of the different silane precursors. mdpi.comresearchgate.net TEOS acts as a network-forming agent, creating the primary silica (SiO₂) backbone, while ClETEOS introduces organic chloroethyl functionalities into this inorganic network. researchgate.netmdpi.comnih.gov

During co-condensation, the hydrolyzed silanol groups from both ClETEOS and TEOS react with each other to form a cross-linked siloxane (Si-O-Si) network. researchgate.net The incorporation of the chloroethyl group via the T-type silicon species from ClETEOS disrupts the purely inorganic Q-type network formed by TEOS, resulting in an organic-inorganic hybrid material known as an Organically Modified Silicate (ORMOSIL). nih.govmdpi.com

The sol-gel synthesis utilizing ClETEOS and TEOS allows for the development of organochlorinated xerogels. researchgate.netmdpi.comnih.gov A xerogel is a solid material formed by drying a gel with shrinkage. The properties of these xerogels, such as porosity and surface chemistry, can be precisely tailored.

Research has shown that the incorporation of ClETEOS into a TEOS-based silica network results in materials that are progressively more microporous. nih.gov As the molar percentage of ClETEOS increases, the N₂ adsorption capacity of the resulting xerogel decreases, and the isotherm shape changes to Type I(a), which is characteristic of microporous materials with narrow pore size distributions. nih.gov This indicates that the chloroethyl groups modify the condensation process, leading to a network structure with smaller pores compared to pure silica xerogels. nih.gov The morphology of these materials is closely linked to the nature and quantity of the organosilane precursor used. researchgate.netnih.gov

The molar ratio of this compound to TEOS is a critical parameter that dictates the final structure of the hybrid material. mdpi.com By systematically varying this ratio, researchers can control the material's textural and morphological properties.

Studies on TEOS:ClETEOS xerogels have demonstrated a clear relationship between the precursor molar ratio and the resulting material's porosity. nih.gov As the percentage of ClETEOS is increased, the material's structure becomes more microporous. For example, at a 1% molar percentage of ClETEOS, the resulting xerogel exhibits a Type I(a) isotherm, but at higher percentages (e.g., 12.5%), N₂ adsorption becomes very low, indicating a highly microporous or non-porous structure to nitrogen at cryogenic temperatures. nih.gov This control over porosity by adjusting precursor ratios opens up possibilities for creating materials tailored for specific applications like selective adsorption or catalysis. nih.govmdpi.com

Table 1: Effect of this compound (ClETEOS) Molar Percentage on N₂ Adsorption Isotherm Type in TEOS-based Xerogels

| Molar % of ClETEOS | N₂ Adsorption Isotherm Type | Implied Pore Structure |

| 1% | Type I(a) | Microporous |

| >1% | Decreased N₂ Adsorption | Increasingly Microporous |

| 12.5% | Very Low N₂ Adsorption | Highly Microporous / Non-porous to N₂ |

Data synthesized from findings in "Novel Organochlorinated Xerogels: From Microporous Materials to Ordered Domains". nih.gov

Surface Functionalization and Modification

This compound is a bifunctional organosilane that serves as a valuable molecule for altering the surface properties of various materials. Its chemical structure contains two key reactive sites: the triethoxysilyl group and the terminal chloroethyl group. The triethoxysilyl portion enables covalent attachment to hydroxyl-rich inorganic substrates, while the chloroethyl group provides a reactive site for further chemical transformations. This dual functionality allows for precise control over surface chemistry and properties.

The modification of surfaces with organosilanes is a well-established method for creating water- and oil-repellent properties. This compound can be used to impart hydrophobicity by forming a low-surface-energy layer on a substrate. The process involves the hydrolysis of the ethoxy groups (-OCH₂CH₃) in the presence of surface moisture or added water, which converts them into reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups (-OH) present on the surface of substrates like glass, silica, or metal oxides, forming stable covalent siloxane bonds (Si-O-Substrate). researchgate.net Further condensation between adjacent silanol groups creates a cross-linked polysiloxane network on the surface.

This process effectively covers the original high-energy, hydrophilic surface with a layer of chloroethyl groups. The non-polar nature of the ethyl component of this layer reduces the surface energy, leading to an increase in the contact angle of water and other polar liquids. researchgate.net While the hydrophobicity imparted by a short ethyl chain is moderate compared to long-chain alkyl or fluoroalkyl silanes, it is significant enough for various applications requiring controlled water repellency. researchgate.net The creation of both hydrophobic and oleophobic surfaces typically requires minimizing the surface free energy and can be enhanced by introducing specific chemical groups, such as those containing fluorine. researchgate.netomega-optical.com

Table 1: Representative Contact Angles of Water on Various Surfaces This table provides typical values to illustrate the effect of surface modification. Actual values for a this compound modified surface may vary based on deposition conditions and substrate.

| Surface Material | Water Contact Angle (°) | Wettability |

| Clean Glass (High -OH content) | < 20° | Hydrophilic |

| Alkylsilane Modified Surface | 90° - 110° | Hydrophobic |

| Fluoroalkylsilane Modified Surface | > 110° | Highly Hydrophobic |

Porous silicon (PS) is a material characterized by a network of nano-sized pores and a large surface area, making it a subject of interest for sensing and optoelectronics. However, the hydrogen-terminated surface of freshly etched PS is chemically unstable. Surface modification is crucial to stabilize the material and tailor its properties.

This compound can be covalently attached to the porous silicon surface, which is rich in silicon-hydride (Si-H) and, upon aging, silanol (Si-OH) groups. cambridge.org The triethoxysilyl group of the molecule reacts with the surface silanols to form a stable Si-O-Si linkage, effectively passivating the surface. cambridge.org This modification can protect the porous structure from oxidation and degradation in ambient or aqueous environments. Furthermore, the introduction of the chloroethyl group onto the surface provides a reactive handle for the subsequent attachment of other functional molecules, enabling the development of PS-based sensors or devices.

Surface wettability is governed by the chemical composition and topography of the surface, quantified by surface energy. High-energy surfaces are typically hydrophilic, while low-energy surfaces are hydrophobic. rsc.org The application of this compound is a direct method for engineering a substrate's surface energy.

The native surfaces of materials like glass and metal oxides are characterized by high-energy polar groups such as hydroxyls, resulting in low water contact angles and high wettability. By grafting this compound onto such a surface, these high-energy groups are replaced by the lower-energy, non-polar chloroethyl functionalities. This chemical conversion fundamentally lowers the solid's surface free energy. nih.gov Polysiloxane additives, in general, are known to reduce surface energy by migrating to the surface. nih.gov This reduction in surface energy is the primary driver for the observed increase in contact angle and the shift from a hydrophilic to a more hydrophobic state. The degree of change in wettability and surface energy can be controlled by adjusting the reaction conditions to vary the density and uniformity of the grafted silane layer.

Table 2: Comparison of Surface Energy for Different Material Types Illustrative values to demonstrate the principle of surface energy reduction.

| Material | Surface Energy (mJ/m²) |

| Metals | > 500 |

| Glass/Silica | > 70 |

| Most Polymers | 30 - 50 |

| Low-Energy Modified Surfaces | < 30 |

Application in Advanced Coatings, Sealants, and Adhesives Formulations

In the formulation of coatings, sealants, and adhesives, organosilanes like this compound function primarily as coupling agents or adhesion promoters. innospk.com These applications leverage the molecule's bifunctional nature to bridge the interface between inorganic materials (e.g., fillers, pigments, substrates like glass or metal) and organic polymer matrices. evonik.com

Development of Chemical Sensing Platforms (e.g., Fiber Optic Sensors)

This compound can serve as a critical surface-modifying agent in the fabrication of chemical sensors, particularly fiber optic chemical sensors (FOCS). clu-in.org These sensors often rely on an indicator molecule immobilized on the surface of an optical fiber, where a change in the optical properties (like absorbance or fluorescence) signals the presence of a target analyte. mdpi.com

The development of such a sensor can be a multi-step process. First, the silica surface of the optical fiber is functionalized with this compound. The triethoxysilyl groups react with the surface silanols of the fiber to create a stable, covalent attachment. clu-in.org This initial step results in a surface populated with reactive chloroethyl groups. In the second step, these chloro- groups can be used as anchor points to covalently immobilize a specific probe or indicator molecule. This is typically achieved through a nucleophilic substitution reaction, where a nucleophilic group on the indicator molecule displaces the chloride atom. This method ensures the stable and durable attachment of the sensing chemistry to the sensor platform, which is essential for creating reliable and reusable sensors. mdpi.com

Utilization in Specialty Polymer Chemistry and Elastomeric Compositions

The chloroethyl group of this compound is an alkyl halide, which is a versatile functional group in organic and polymer synthesis. This reactivity allows the molecule to be incorporated into specialty polymers and elastomeric compositions to impart specific properties.

One application is its use as a grafting agent. The molecule can be attached to a surface or a polymer backbone via its silane group, and the chloroethyl group can then act as an initiator site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This allows for the growth of polymer chains directly from the surface, creating "polymer brushes" with controlled density and thickness.

In elastomeric compositions, this compound can be used as a cross-linking agent or as a modifier to enhance interaction with silica fillers. The chloroethyl group can react with nucleophilic sites present in some polymer backbones, forming cross-links that can improve the mechanical properties and thermal stability of the elastomer. The reactivity of chloromethyl groups in forming elastomeric homopolymers has been demonstrated, highlighting the utility of the carbon-chlorine bond in polymer chemistry. caltech.edu

Advanced Characterization Methodologies for 2 Chloroethyltriethoxysilane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of 2-Chloroethyltriethoxysilane. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the molecular structure, connectivity, and chemical environment.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is used to identify the various proton environments within the this compound molecule. The chemical shift (δ) of each proton is influenced by the shielding effects of neighboring atoms, providing a unique fingerprint of the molecular structure. The molecule contains four distinct sets of protons.

The ethoxy group protons exhibit a characteristic quartet for the methylene (B1212753) protons (-O-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) from coupling with the methylene protons. The 2-chloroethyl group attached to the silicon atom also shows two distinct signals, typically triplets, arising from the mutual coupling of the protons on the adjacent methylene groups (-Si-CH₂- and -CH₂-Cl). The methylene group bonded to the electronegative chlorine atom is expected to appear at the most downfield position among the alkyl protons.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Data are representative and compiled based on established chemical shift principles for organosilanes.

| Proton Assignment | Chemical Structure | Approx. Chemical Shift (δ, ppm) | Splitting Pattern |

| Methylene (ethoxy) | -O-CH₂ -CH₃ | ~3.85 | Quartet (q) |

| Methyl (ethoxy) | -O-CH₂-CH₃ | ~1.23 | Triplet (t) |

| Methylene (chloro) | -CH₂ -Cl | ~3.55 | Triplet (t) |

| Methylene (silyl) | -Si-CH₂ - | ~1.15 | Triplet (t) |

¹³C NMR for Carbon Skeletal Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, four unique carbon signals are expected.

The chemical shifts are influenced by the electronegativity of the attached atoms. The carbon of the methylene group bonded to chlorine (-CH₂-Cl) is significantly deshielded and appears downfield. The methylene carbon of the ethoxy group (-O-CH₂-) is also downfield due to the attached oxygen. The carbon attached to the silicon (-Si-CH₂-) and the methyl carbon of the ethoxy group (-CH₃) appear at more upfield positions.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Data are representative and compiled based on established chemical shift principles for organosilanes.

| Carbon Assignment | Chemical Structure | Approx. Chemical Shift (δ, ppm) |

| Methylene (ethoxy) | -O -CH₂-CH₃ | ~58.4 |

| Methyl (ethoxy) | -O-CH₂-CH₃ | ~18.3 |

| Methylene (chloro) | -CH₂ -Cl | ~45.5 |

| Methylene (silyl) | -Si-CH₂ - | ~27.8 |

²⁹Si NMR for Silicon Connectivity and Condensation Degree

Silicon-29 (²⁹Si) NMR is a powerful technique for directly probing the silicon environment. It is particularly crucial for studying the hydrolysis and condensation reactions of alkoxysilanes. The chemical shift of the ²⁹Si nucleus is highly sensitive to the number of siloxane (Si-O-Si) bonds formed.

In the monomeric precursor, this compound, the silicon atom is designated as a T⁰ species, as it is bonded to three alkoxy groups and one organic group, with zero siloxane bridges. Upon hydrolysis, the ethoxy groups are replaced by hydroxyl groups (silanols), and subsequent condensation reactions form siloxane bridges. This leads to T¹, T², and T³ species, corresponding to a silicon atom with one, two, or three siloxane bonds, respectively. Each of these species appears at a distinct chemical shift, allowing for the quantification of the degree of condensation in the system. Generally, the chemical shift moves to a higher field (becomes less negative) as the degree of condensation increases.

Table 3: Representative ²⁹Si NMR Chemical Shifts for Condensation Species of this compound Systems Shift ranges are based on typical values for T-type organotrialkoxysilanes.

| Species | Description | Structure Schematic | Approx. Chemical Shift (δ, ppm) |

| T⁰ | Monomer (unreacted or fully hydrolyzed) | R-Si(OR')₃ or R-Si(OH)₃ | -45 to -50 |

| T¹ | End-group in a chain (one Si-O-Si bond) | R-Si(O-) (OR'/OH)₂ | -53 to -58 |

| T² | Middle-group in a chain (two Si-O-Si bonds) | R-Si(O-)₂(OR'/OH) | -60 to -66 |

| T³ | Fully condensed (three Si-O-Si bonds) | R-Si(O-)₃ | -67 to -72 |

In-Situ NMR for Real-Time Reaction Monitoring

In-situ (real-time) NMR spectroscopy is a powerful method for monitoring the kinetics of chemical reactions without the need for sample quenching or extraction. chemicalbook.com For this compound, this technique is invaluable for studying its hydrolysis and condensation reactions, which are the fundamental steps in sol-gel processes. chemicalbook.com

By acquiring NMR spectra at regular intervals, one can track the consumption of reactants and the formation of products. For instance, using ¹H NMR, the hydrolysis process can be monitored by observing the decrease in the intensity of the ethoxy proton signals and the simultaneous appearance and increase of the signal for ethanol (B145695), a byproduct of the reaction. chemicalbook.com

Similarly, in-situ ²⁹Si NMR allows for real-time tracking of the condensation process. The disappearance of the T⁰ signal and the sequential appearance of T¹, T², and T³ signals provide direct quantitative data on the rate of formation of different condensed species. cas.orgresearchgate.net This kinetic information is crucial for controlling the final structure and properties of the resulting polysiloxane materials. docbrown.info

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules. It is an excellent technique for identifying functional groups and confirming chemical transformations.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic set of absorption frequencies, making FTIR a rapid and effective tool for qualitative analysis of this compound and its reaction products.

The spectrum of the precursor is characterized by strong C-H stretching vibrations from the ethyl groups, prominent Si-O-C and C-O stretching bands associated with the ethoxy groups, and a characteristic absorption for the C-Cl bond. During hydrolysis and condensation, the most significant changes observed in the FTIR spectrum include the decrease in the intensity of the Si-O-C bands and the appearance of a broad absorption band for Si-OH (silanol) groups, typically in the 3200-3700 cm⁻¹ region. As condensation proceeds, this Si-OH band may decrease, while a broad and strong Si-O-Si (siloxane) band emerges around 1000-1100 cm⁻¹.

Table 4: Key FTIR Absorption Bands for this compound Systems

| Vibrational Mode | Functional Group | Approx. Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | -CH₃, -CH₂- | 2850 - 2980 | Strong |

| Si-O-C Stretch | Si-O-CH₂CH₃ | 1080 - 1100 | Strong |

| C-O Stretch | Si-O-CH₂CH₃ | ~1165 | Strong |

| Si-O-Si Stretch | Siloxane | 1000 - 1100 | Strong, Broad |

| O-H Stretch | Si-OH (Silanol) | 3200 - 3700 | Broad |

| Si-OH Bend | Si-OH (Silanol) | 880 - 920 | Medium |

| C-Cl Stretch | R-CH₂-Cl | 650 - 750 | Medium-Strong |

Analysis of Si-O-Si, C-H, C-C, and C-Cl Vibrations

The analysis of the vibrational spectra of this compound and its polymerized or hydrolyzed forms allows for the identification and characterization of key functional groups. Each bond within the molecule vibrates at a characteristic frequency, which is observed as a specific band in the IR or Raman spectrum.

Si-O-Si Vibrations: The siloxane bond (Si-O-Si) is of particular interest, especially in the context of hydrolysis and condensation reactions. Siloxanes typically exhibit one or more very strong absorption bands in the infrared spectrum in the 1000-1130 cm⁻¹ region. researchgate.net The exact position and shape of this band can indicate the structure of the siloxane network; for instance, as siloxane chains become longer or more branched, the absorption becomes broader and more complex. researchgate.net

C-H Vibrations: Stretching and bending vibrations of carbon-hydrogen bonds are readily identifiable. Asymmetrical and symmetrical C-H stretching vibrations in alkyl groups typically appear in the 2850-2980 cm⁻¹ range. researchgate.netnih.gov

C-C Vibrations: Carbon-carbon bond vibrations are generally weaker and appear in the fingerprint region of the spectrum, making them less prominent than other functional groups.

C-Cl Vibrations: The carbon-chlorine bond stretching vibration is found in the 600-800 cm⁻¹ region. The presence and intensity of this band can be used to track reactions involving the chloroethyl group.

The following table summarizes the characteristic vibrational frequencies for the key bonds in this compound systems.

| Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Si-O-Si | Asymmetric Stretch | 1000 - 1130 | researchgate.net |

| C-H (Alkyl) | Stretch | 2850 - 2980 | researchgate.netnih.gov |

| Si-CH₃ (for comparison) | Symmetric Deformation | ~1260 | researchgate.net |

| C-Cl | Stretch | 600 - 800 | |

| Si-O (Rocking) | Rocking | ~455 | researchgate.net |

Deconvolution Studies for Siloxane Ring Proportions

During the polycondensation of trialkoxysilanes like this compound, various cyclic siloxane structures can form in addition to linear chains. The distribution of these rings, particularly smaller, strained rings versus larger, more stable ones, significantly impacts the material's properties. FTIR spectroscopy, combined with deconvolution analysis, is a powerful tool for quantifying the proportions of these different ring structures. researchgate.netresearchgate.net

The broad, intense Si-O-Si stretching band can be mathematically deconvoluted into several individual Gaussian or Lorentzian peaks, each corresponding to a specific structural unit, such as 4-fold and 6-fold siloxane rings. researchgate.net The relative areas of these deconvoluted peaks can be used to estimate the proportions of the corresponding ring structures within the silica (B1680970) network. researchgate.net Steric hindrance during condensation can influence the formation of certain ring sizes. researchgate.net

| Deconvoluted Peak Center (cm⁻¹) | Assignment |

| ~1155 | LO (Longitudinal Optical) mode, indicative of silica porosity |

| Lower Wavenumbers | Associated with smaller, more strained rings (e.g., 4-fold) |

| Higher Wavenumbers | Associated with larger, less strained rings (e.g., 6-fold) |

Fourier Transform Near-Infrared (FT-NIR) Spectroscopy for Kinetic Studies

Fourier Transform Near-Infrared (FT-NIR) spectroscopy is a rapid and non-invasive technique well-suited for real-time monitoring of chemical reactions, such as the hydrolysis and condensation of this compound. tandfonline.comfigshare.com By tracking changes in the concentration of specific species (e.g., water, ethanol, and silanol (B1196071) groups) over time, detailed kinetic information can be extracted. tandfonline.comfigshare.com

The high sensitivity and fast scanning speed of FT-NIR allow for the accurate capture of fast-changing concentrations during the reaction. tandfonline.comfigshare.com When combined with chemometric methods like Partial Least Squares (PLS) regression, FT-NIR can be used to build quantitative models that correlate spectral changes with reactant and product concentrations. From this data, key kinetic parameters can be determined. A study on similar silane (B1218182) coupling agents demonstrated that hydrolysis reactions often follow second-order kinetics. tandfonline.comfigshare.com

| Kinetic Parameter | Description |

| Rate Constant (k) | A measure of the reaction speed. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. |

| Arrhenius Frequency Factor (A) | A pre-exponential constant related to the frequency of molecular collisions. |

Chromatographic Techniques

Chromatography is a fundamental separation technique used extensively in the analysis of this compound for process monitoring, quality control, and the identification of byproducts or degradation products.

Gas Chromatography (GC) for Reaction Progress and Product Purity Analysis

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile and semi-volatile compounds. tricliniclabs.com It is an indispensable tool for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. researchgate.net

In a typical GC analysis, a sample is vaporized and injected into a chromatographic column. An inert carrier gas (mobile phase) carries the sample through the column, which contains a stationary phase. Components of the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times). A detector records the elution of each component, producing a chromatogram.

For reaction monitoring, aliquots can be taken from the reaction mixture over time and analyzed by GC to quantify the consumption of reactants and the formation of products. For purity analysis, GC can detect and quantify residual starting materials, solvents, and any side-products, ensuring the final product meets required specifications. google.com

| GC Parameter | Typical Setting | Purpose |

| Column | Capillary column (e.g., Agilent J & W DB series) | Separation of volatile components. |

| Carrier Gas | Nitrogen or Helium | Transports the sample through the column. |

| Injector Temperature | 180 - 270 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature-programmed elution | Optimizes separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD) | Detects and quantifies the separated components. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Thermal Decomposition Product Identification

When this compound is subjected to high temperatures, it can undergo thermal decomposition. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying the resulting degradation products. osti.govresearchgate.net This technique couples the separation power of GC with the identification capabilities of mass spectrometry.